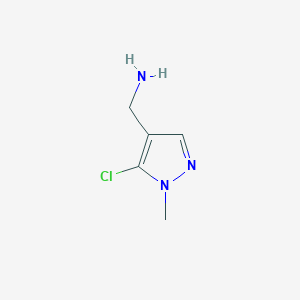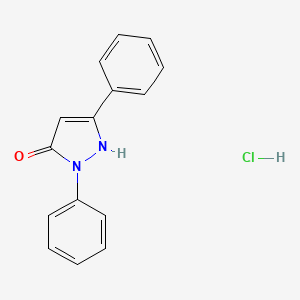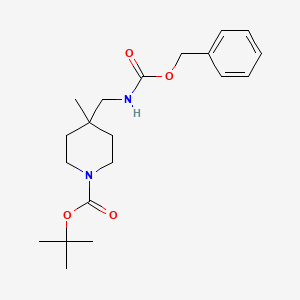
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its tert-butyl group, which is known for its steric hindrance and stability. The presence of the benzyloxycarbonyl group further adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium on activated charcoal .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .
Medicine
Its structural features allow for the exploration of various biological pathways and targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)benzoate
- tert-Butyl 4-(aminomethyl)benzoate
Uniqueness
The uniqueness of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate lies in its combination of the tert-butyl and benzyloxycarbonyl groups. This combination provides both steric hindrance and chemical reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C20H30N2O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |
Clave InChI |
HGAFAPSNPSAJNE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


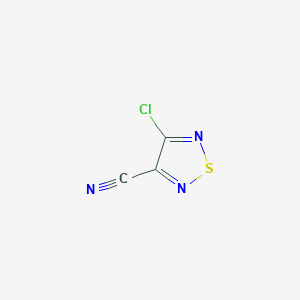
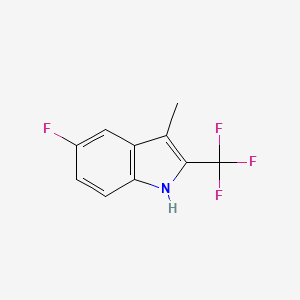
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
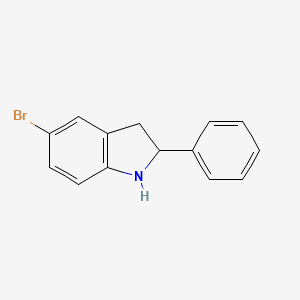
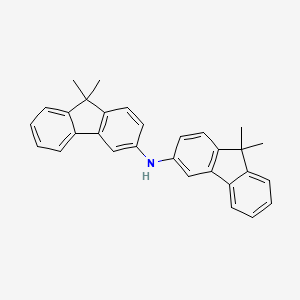
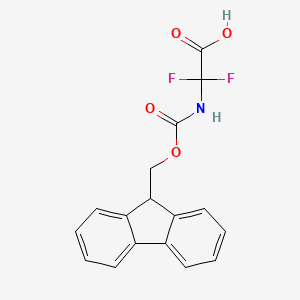
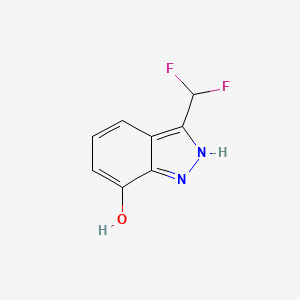
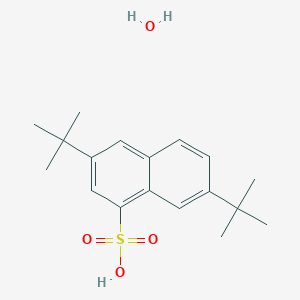
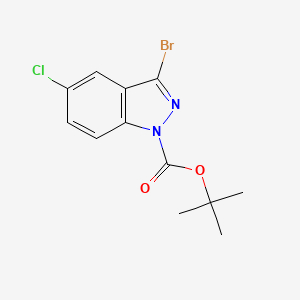
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
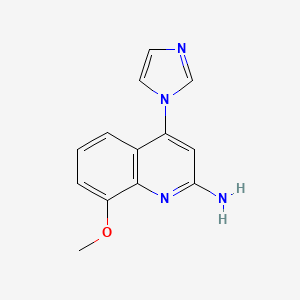
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
